molecular formula C20H26N6O2 B2813713 8-(4-ethylpiperazin-1-yl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 862209-85-6

8-(4-ethylpiperazin-1-yl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2813713
CAS No.: 862209-85-6
M. Wt: 382.468
InChI Key: RPLQCIFJGVFRAR-UHFFFAOYSA-N
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Description

8-(4-ethylpiperazin-1-yl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-ethylpiperazin-1-yl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation, acylation, and cyclization reactions. Specific conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of purine compounds are often studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

Medically, purine derivatives have been investigated for their potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties.

Industry

In industry, this compound could be used in the development of new materials, pharmaceuticals, or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-(4-ethylpiperazin-1-yl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione would depend on its specific interactions with molecular targets. Typically, purine derivatives interact with enzymes or receptors, modulating their activity. The pathways involved could include inhibition of nucleic acid synthesis, interference with signal transduction, or modulation of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theobromine: Another purine derivative found in chocolate, with mild stimulant properties.

    Adenine: A fundamental purine base found in DNA and RNA.

Uniqueness

What sets 8-(4-ethylpiperazin-1-yl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione apart is its specific substitution pattern, which may confer unique biological or chemical properties not found in other purine derivatives.

Properties

IUPAC Name

8-(4-ethylpiperazin-1-yl)-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O2/c1-4-24-9-11-25(12-10-24)19-21-17-16(18(27)22-20(28)23(17)3)26(19)13-15-7-5-14(2)6-8-15/h5-8H,4,9-13H2,1-3H3,(H,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLQCIFJGVFRAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)C)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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